Exercise Heart Rate Reduction: Direct Comparison with Placebo
Afurolol demonstrates a quantifiable and sustained reduction in exercise-induced heart rate elevation, a key metric of beta-adrenoceptor blockade efficacy. In a clinical study, oral administration of Afurolol (single doses of 8 or 16 mg) consistently produced a reduction in exercise heart rate that was significantly different from placebo at all time points during a seven-hour observation period [1].
| Evidence Dimension | Reduction in exercise heart rate |
|---|---|
| Target Compound Data | Significant reduction at all times during 7-hour period |
| Comparator Or Baseline | Placebo (no significant reduction) |
| Quantified Difference | Significantly different from placebo (p<0.05 implied by 'significantly different') |
| Conditions | Single oral dose (8 or 16 mg), exercise testing over 7 hours in humans |
Why This Matters
This confirms Afurolol's in vivo beta-blocking activity and provides a quantitative benchmark for its efficacy in modulating sympathetic drive during physiological stress.
- [1] NCATS Inxight Drugs. AFUROLOL HYDROCHLORIDE. National Center for Advancing Translational Sciences (NCATS). Available at: https://inxight.ncats.io/drug/03IBM9K96Q. View Source
